

Application Notes and Protocols for BIIB129 Administration in Mice

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Compound of Interest		
Compound Name:	BIIB129	
Cat. No.:	B12367742	Get Quote

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These application notes provide detailed protocols for the dosage and administration of **BIIB129**, a covalent, selective, and brain-penetrant Bruton's tyrosine kinase (BTK) inhibitor, in mouse models based on preclinical studies.

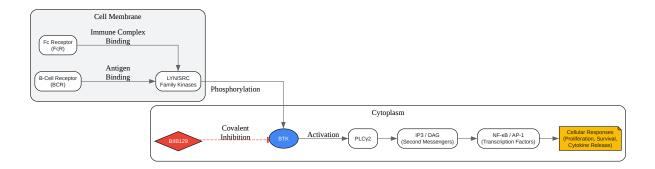
Mechanism of Action

BIIB129 is a targeted covalent inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in the signaling pathways of various immune cells.[1][2] By irreversibly binding to BTK, **BIIB129** effectively blocks its activity, thereby modulating the functions of B cells and myeloid cells, such as microglia.[1][3][4] This inhibition is crucial in the context of autoimmune diseases like multiple sclerosis, where these cells play a central role in the inflammatory cascade.[1][3]

Signaling Pathway of BTK Inhibition

The following diagram illustrates the central role of BTK in B-cell receptor (BCR) and Fc receptor (FcR) signaling pathways and the inhibitory action of **BIIB129**.





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Caption: BIIB129 inhibits BTK-mediated signaling downstream of BCR and FcR.

Data Presentation: BIIB129 Dosage in Mouse Models

The following tables summarize the oral dosages of **BIIB129** used in preclinical mouse models.

Table 1: Dosage for CNS B-Cell Proliferation Model



Mouse Strain	Model	Compoun d	Dosage	Administr ation Route	Frequenc y	Duration
NOD.SCID	TMD8 Cell Implantatio n	BIIB129	2.5, 10, 25 mg/kg	Oral	Twice Daily (BID)	2.5 days
NOD.SCID	TMD8 Cell Implantatio n	Vehicle	N/A	Oral	Twice Daily (BID)	2.5 days

Table 2: Dosage for Microglia Proliferation Model

Mouse Strain	Model	Compound	Dosage	Administrat ion Route	Frequency
Wild-Type	FcyR- Induced Microglia Proliferation	BIIB129	0.1, 0.3, 1, 3.2, 10, 31.7 mg/kg	Oral	Twice Daily (BID)
Wild-Type	FcyR- Induced Microglia Proliferation	Vehicle	N/A	Oral	Twice Daily (BID)

Experimental Protocols

Protocol 1: BIIB129 Administration in a CNS B-Cell Proliferation Mouse Model

This protocol is based on a study involving the surgical implantation of TMD8 cells into the cerebral ventricular space of immunodeficient mice.[1]

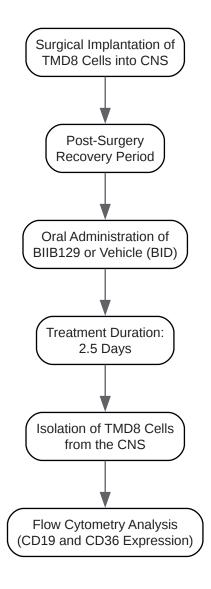
Objective: To assess the efficacy of **BIIB129** in blocking B-cell receptor (BCR)-mediated activation of B cells within the central nervous system (CNS).



Materials:

- BIIB129
- Vehicle control (e.g., 0.5% w/v carboxymethyl cellulose sodium (CMC-Na) in sterile water)
- NOD.SCID mice
- TMD8 cells
- Standard surgical equipment for stereotactic injection
- · Oral gavage needles

Workflow:





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Caption: Workflow for assessing BIIB129 efficacy in a CNS B-cell proliferation model.

Procedure:

- TMD8 Cell Implantation: Surgically implant TMD8 cells into the cerebral ventricular space of NOD.SCID mice.
- Recovery: Allow the animals an optimized resting period to recover from surgery.
- Drug Preparation: Prepare a homogeneous suspension of BIIB129 in the chosen vehicle (e.g., 0.5% CMC-Na) at the desired concentrations (2.5, 10, and 25 mg/mL for a 10 mL/kg dosing volume).
- Administration:
 - Administer the prepared BIIB129 suspension or vehicle control to the mice via oral gavage.
 - The dosing frequency is twice daily (BID).
 - Continue the treatment for a total of 2.5 days.
- Endpoint Analysis: At the conclusion of the treatment period, isolate the TMD8 cells from the CNS of the treated animals.
- Flow Cytometry: Analyze the expression of CD19 and CD36 on the isolated TMD8 cells
 using flow cytometry to determine the dose-dependent effects of BIIB129.

Protocol 2: BIIB129 Administration in an FcyR-Induced Microglia Proliferation Mouse Model

This protocol is designed to evaluate the efficacy of **BIIB129** in blocking Fcy receptor (FcyR)-induced microglia proliferation.

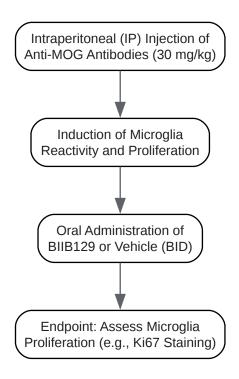
Objective: To assess the in vivo efficacy of **BIIB129** on inhibiting microglia proliferation.



Materials:

- BIIB129
- Vehicle control (e.g., 0.5% w/v CMC-Na in sterile water)
- Wild-type mice
- FcR-binding anti-myelin oligodendrocyte glycoprotein (MOG) antibodies
- Standard equipment for intraperitoneal injections and oral gavage

Workflow:



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Caption: Workflow for evaluating **BIIB129** in a microglia proliferation model.

Procedure:

 Model Induction: Induce microglia reactivity and proliferation by administering a single intraperitoneal (IP) injection of FcR-binding anti-MOG antibodies at a dose of 30 mg/kg.



- Drug Preparation: Prepare a homogeneous suspension of **BIIB129** in the chosen vehicle at the desired concentrations (0.1, 0.3, 1, 3.2, 10, and 31.7 mg/mL for a 10 mL/kg dosing volume).
- Administration:
 - Administer the prepared BIIB129 suspension or vehicle control to the mice via oral gavage.
 - The dosing frequency is twice daily (BID).
- Endpoint Analysis: At a predetermined time point after BIB129 administration, assess the
 level of microglia proliferation in the CNS. This can be achieved through
 immunohistochemical staining for proliferation markers such as Ki67. The reduction in Ki67+
 microglia is indicative of BIIB129 efficacy.

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